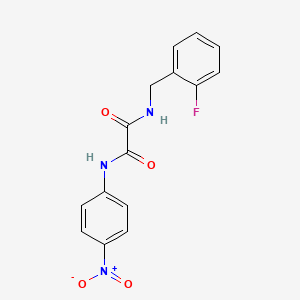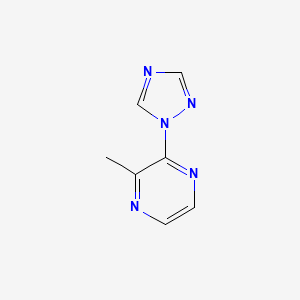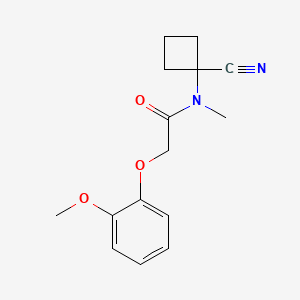![molecular formula C23H21N3O6S B2617310 2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate CAS No. 1040665-03-9](/img/structure/B2617310.png)
2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 4-methoxyphenyl group, a 2-oxoethyl group, a 1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl group, and a benzoate group. Unfortunately, I could not find more detailed information on the molecular structure analysis of this compound.Physical And Chemical Properties Analysis
The compound is a dark yellow powder with a melting point of 149–151 °C . It has an IR (KBr disk) of νcm −1 1154, 1297 (SO 2), 1675 (C=O), 3361 (NH), and LC-MS (ESI) m/z: 318 ([M-H] −, 100) .Aplicaciones Científicas De Investigación
Anticancer Application
Scientific Field
Oncology
Application Summary
The compound’s efficacy as an anticancer agent has been investigated, particularly its ability to inhibit cancer cell growth.
Methods of Application
Cancer cell lines are treated with the compound, and its effects on cell viability, proliferation, and apoptosis are measured. Techniques like MTT assays, flow cytometry, and Western blotting are employed.
Results Summary
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide ring have been found to exhibit anticancer activities. For instance, certain derivatives have shown activity against breast cancer cell lines with IC50 values in the low micromolar range .
AMPA Receptor Modulation
Scientific Field
Neuropharmacology
Application Summary
AMPA receptors are involved in fast synaptic transmission in the CNS. Modulating these receptors can have therapeutic implications for neurological disorders.
Methods of Application
Electrophysiological techniques like patch-clamp recordings are used to assess the compound’s effect on AMPA receptor-mediated currents in neurons.
Results Summary
A study reported the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides as positive allosteric modulators of AMPA receptors, with one derivative showing high activity .
KATP Channel Activation
Scientific Field
Cardiovascular Pharmacology
Application Summary
KATP channels play a crucial role in cardiovascular protection. The compound’s ability to activate these channels could be beneficial in ischemic conditions.
Methods of Application
Isolated heart models or vascular smooth muscle cells are used to test the compound’s effect on KATP channel activity, often measured by changes in membrane potential.
Results Summary
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been linked to KATP channel activation, which is promising for the development of cardioprotective drugs .
Organic Synthesis Application
Scientific Field
Organic Chemistry
Application Summary
The compound’s utility in organic synthesis, particularly in transformations involving pinacol boronic esters, is noteworthy. It can be used in formal anti-Markovnikov hydromethylation of alkenes .
Methods of Application
The compound could be employed in a catalytic protodeboronation process using a radical approach, paired with Matteson–CH2–homologation.
Results Summary
While specific data for this compound is not available, the described method represents a valuable transformation in organic synthesis, potentially applicable to complex molecules like Δ8-THC and cholesterol .
Antiviral Application
Scientific Field
Virology
Application Summary
Investigating the compound’s antiviral properties could lead to new treatments for viral infections.
Methods of Application
Viral replication assays would be used to assess the compound’s efficacy in inhibiting the life cycle of various viruses.
Results Summary
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is part of this compound’s structure, has been associated with antiviral activities .
Gastroprotective Application
Scientific Field
Gastroenterology
Application Summary
The compound’s gastroprotective effects could be beneficial in treating ulcers and other gastrointestinal disorders.
Methods of Application
Animal models of gastric ulcers would be treated with the compound, and its effects on ulcer healing would be monitored.
Results Summary
Compounds with the benzothiadiazine dioxide scaffold have been reported to have gastroprotective properties .
Anti-Asthmatic Application
Scientific Field
Pulmonology
Application Summary
Exploring the compound’s anti-asthmatic effects could lead to new therapies for asthma.
Methods of Application
Bronchoconstriction models in animals would be used to assess the compound’s ability to alleviate asthma symptoms.
Results Summary
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been linked to bronchodilatory activities, which could extend to this compound .
Diuretic Application
Scientific Field
Nephrology
Application Summary
The diuretic action of the compound could be utilized in conditions where the removal of excess fluid is necessary.
Methods of Application
Diuretic efficacy would be evaluated in animal models by measuring urine output after administration of the compound.
Results Summary
Related structures have demonstrated diuretic effects, indicating that this compound might also serve as a diuretic agent .
These additional applications highlight the compound’s potential versatility across various fields of scientific research. It’s important to note that while the 1,2,4-benzothiadiazine-1,1-dioxide ring system has been associated with these activities, specific studies on this particular compound would be necessary to confirm its efficacy and safety in these applications .
Propiedades
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-31-18-12-10-17(11-13-18)24-21(27)14-32-23(28)16-8-6-15(7-9-16)22-25-19-4-2-3-5-20(19)33(29,30)26-22/h2-13,22,25-26H,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCRXVFTBGMTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617231.png)



![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)
![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)
![Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2617242.png)
![(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2617243.png)



